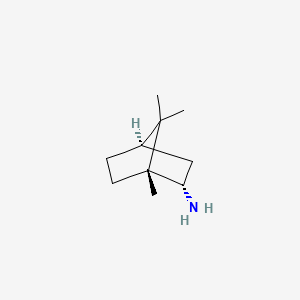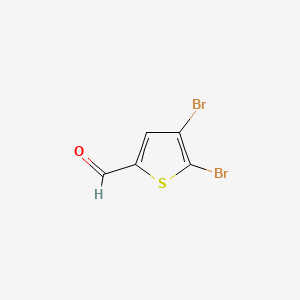
4,5-Dibromothiophene-2-carbaldehyde
Descripción general
Descripción
4,5-Dibromothiophene-2-carbaldehyde is a highly functionalized thiophene compound . It has a molecular weight of 269.94 and its IUPAC name is 4,5-dibromo-2-thiophenecarbaldehyde . It is soluble in common organic solvents but insoluble in water .
Synthesis Analysis
In organic synthetic chemistry, this compound can be used to synthesize highly functionalized thiophene organic molecules . Its aldehyde group can react with Wittig reagents such as trimethyl phosphorobromidate to produce α,β-unsaturated aldehyde compounds . This reaction can be used to construct double bond structures to extend the molecule’s π-conjugated system .Molecular Structure Analysis
The molecular formula of this compound is C5H2Br2OS . The structure contains two bromine atoms and one aldehyde unit .Chemical Reactions Analysis
This compound exhibits high chemical reactivity . Its aldehyde unit has significant electrophilicity and can undergo nucleophilic addition reactions with common formate reagents and organozinc reagents to yield corresponding alcohol derivatives . The aldehyde unit can also be reduced to the corresponding alcohol derivative under the action of mild reducing agents such as sodium borohydride .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
- Synthesis of Various Thiophene Derivatives : 4,5-Dibromothiophene-2-carbaldehyde has been used to synthesize various thiophene derivatives. These derivatives have potential applications in the field of organic chemistry and material science (Hawkins et al., 1994).
Photochemical Synthesis
- Photochemical Synthesis of Phenyl-2-Thienyl Derivatives : This compound has been used in the photochemical synthesis of phenyl-2-thienyl derivatives, indicating its utility in photochemical reactions and potential applications in the synthesis of complex organic molecules (Antonioletti et al., 1986).
Fluorescent Materials
- Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives : Research has shown that this compound can be used to create novel fluorescent materials, which could be important for the development of organic light-emitting diode (OLED) technologies (Xu & Yu, 2011).
Organic Synthesis Methodologies
- Facile Preparation of Aminothiophene Carbaldehyde : The compound has been utilized in the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, showcasing its role in developing efficient and eco-friendly organic synthesis methodologies (Chen et al., 2014).
Optical Properties
- Investigation of Optical Properties : Studies have explored the synthesis and optical properties of 2-functionally substituted thienoquinolines derived from this compound, highlighting its significance in studying optical properties of organic compounds (Bogza et al., 2018).
Coupling Reactions
- Regioselective Double Suzuki Couplings : The compound has been instrumental in achieving regioselective double Suzuki couplings, demonstrating its application in complex organic coupling reactions (Handy & Mayi, 2007).
Biological Evaluation
- Biological Activities of Arylthiophene-2-Carbaldehydes : this compound has been used in the design and synthesis of arylthiophene-2-carbaldehydes, which have shown notable antibacterial and antiurease activities, indicating potential biomedical applications (Ali et al., 2013).
Safety and Hazards
The safety information for 4,5-Dibromothiophene-2-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
4,5-Dibromothiophene-2-carbaldehyde is a highly functionalized thiophene compound . The primary targets of this compound are common formate reagents and organozinc reagents . These targets play a crucial role in the nucleophilic addition reactions that this compound undergoes .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The aldehyde unit in its structure exhibits significant electrophilicity, allowing it to react with common formate reagents and organozinc reagents in nucleophilic addition reactions to produce corresponding alcohol derivatives . The aldehyde unit can also be reduced to the corresponding alcohol derivative under the action of mild reducing agents such as sodium borohydride .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of α,β-unsaturated aldehyde compounds. This is achieved through Wittig olefination reactions with phosphorus halides (such as trimethyl phosphorus bromide) . This reaction can be used to construct double bond structures to extend the π-conjugated system of the molecule .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents but insoluble in water . This solubility profile may impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of highly functionalized thiophene organic molecules . These molecules have extended π-conjugated systems, which are achieved through the formation of α,β-unsaturated aldehyde compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the bromine atom at the 5-position on the thiophene ring can undergo aromatic nucleophilic substitution reactions to produce debrominated ether products under alkaline conditions . Furthermore, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
4,5-dibromothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAVDVWAPGZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355661 | |
| Record name | 4,5-dibromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38071-22-6 | |
| Record name | 4,5-dibromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



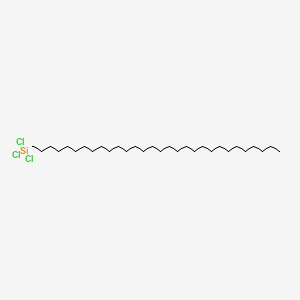

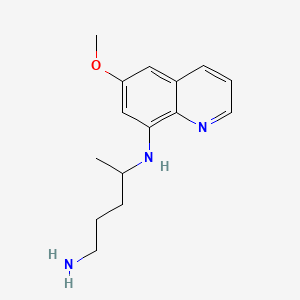



![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)
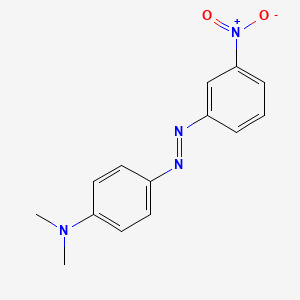


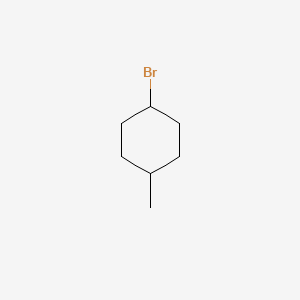

![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)
